molecular formula C19H18N2O6S B2940424 5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2034273-73-7

5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B2940424
CAS No.: 2034273-73-7
M. Wt: 402.42
InChI Key: NTHJWBCQPQBIRK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a pyrrolidin-1-yl group, a sulfonyl group, and a benzo[d]oxazol-2(3H)-one group. These groups are common in many pharmaceutical and biological compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Heterocyclic Compound Chemistry and Applications Heterocyclic compounds, especially those containing five-membered rings with various heteroatoms, play a pivotal role in pharmaceuticals, agrochemicals, and organic materials. The compound shares structural motifs with several heterocycles discussed in research, pointing towards its relevance in the synthesis and functionalization of bioactive molecules. Ram et al. (2019) delve into the chemistry of five-membered heterocycles, including pyrroles and benzoxazoles, outlining their synthesis, reactivity, and applications in diverse fields (Ram, Sethi, Nath, & Pratap, 2019).

Antimalarial and COVID-19 Research In the realm of antimalarial and potential COVID-19 therapeutic research, sulfonamide derivatives exhibit significant activity. Fahim and Ismael (2021) investigate the reactivity of N-(phenylsulfonyl)acetamide derivatives, leading to compounds with noteworthy antimalarial activity. Their research also explores these compounds' theoretical calculations and molecular docking studies, suggesting the broader applicability of sulfonamide derivatives in developing therapeutics against COVID-19 (Fahim & Ismael, 2021).

Antibacterial and Antitumor Agents The synthesis and evaluation of novel heterocyclic compounds, including those similar to the compound of interest, reveal potent antibacterial and antitumor activities. Hafez et al. (2017) synthesize carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related derivatives, demonstrating significant in vitro activity against various cancer cell lines and bacterial strains. This study exemplifies the therapeutic potential of structurally complex heterocycles in treating diverse diseases (Hafez, Alsalamah, & El-Gazzar, 2017).

Surface Activity and Antimicrobial Properties Derivatives of triazoles and other heterocyclic compounds demonstrate both antimicrobial activity and surface-active properties, indicating their dual functionality. El-Sayed (2006) explores the synthesis of 1,2,4-triazole derivatives, showcasing their potential as both biologically active molecules and surface-active agents. This dual functionality underscores the versatility of heterocyclic compounds in scientific research and their potential application in medical and industrial contexts (El-Sayed, 2006).

Mechanism of Action

Target of Action

Similar compounds have shown potent growth inhibition properties against various human cancer cell lines such as hela, a549, and mcf-7 . Therefore, it can be inferred that the compound might target proteins or pathways involved in cell proliferation and survival.

Biochemical Pathways

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis . This suggests that the compound might affect pathways related to cell cycle regulation and apoptosis.

Result of Action

The compound has shown potent growth inhibition properties against various human cancer cell lines . It has been suggested that the compound might induce apoptosis and cause cell cycle arrest . These effects at the molecular and cellular level could contribute to its potential antitumor activity.

Properties

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c1-20-15-9-14(3-5-16(15)27-19(20)22)28(23,24)21-7-6-13(10-21)12-2-4-17-18(8-12)26-11-25-17/h2-5,8-9,13H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHJWBCQPQBIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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